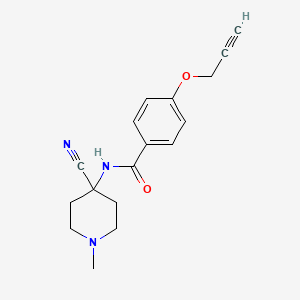

N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide

Description

Properties

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-12-22-15-6-4-14(5-7-15)16(21)19-17(13-18)8-10-20(2)11-9-17/h1,4-7H,8-12H2,2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLBXLXRYQVFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the prop-2-ynoxybenzamide moiety: This step involves the coupling of the piperidine derivative with a prop-2-ynoxybenzamide precursor under appropriate reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the prop-2-ynoxybenzamide moiety.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-Iodobenzamide)

- Core Structure : Benzamide with a benzylpiperidine substituent.

- Key Features : Iodine atom at the para position and a benzyl group on the piperidine.

- 4-IBP is reported as a sigma receptor ligand .

MOP (N-[(1S)-1-Cyano-2-(5-Cyano-2-Trifluoromethyl-Phenoxy)-1-Methylethyl]-4-Trifluoromethylsulfanylbenzamide)

- Core Structure: Benzamide with cyano and trifluoromethyl substituents.

- Key Features: Dual cyano groups and trifluoromethylsulfanyl moiety.

- Functional Implications: The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, while the cyano groups may mimic the target compound’s piperidine-cyano interactions. MOP demonstrates anthelmintic activity .

Piperidine-Containing Analogues

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-Methyl-2-(1-Pyrrolidinyl)ethylamine Dihydrobromide)

- Core Structure : Piperidine-free but includes a pyrrolidine-ethylamine chain.

- Key Features : Dichlorophenyl group and pyrrolidine.

- Functional Implications : Lacks the benzamide core but shares affinity for sigma receptors. The dichlorophenyl group enhances binding specificity compared to the target compound’s propargyloxy-benzamide .

AC 927 (N-Phenethylpiperidine Oxalate)

- Core Structure : Phenethyl-substituted piperidine.

- Key Features : Phenethyl group instead of benzamide.

Heterocyclic and Bicyclic Analogues

JNJ-54717793 ((1S,2R,4R)-7-([(3-Fluoro-2-Pyrimidin-2-ylphenyl)Carbonyl]-N-[5-(Trifluoromethyl)Pyrazin-2-yl]-7-Azabicyclo[2.2.1]Heptan-2-Amine))

- Core Structure : Bicycloheptane with pyrimidine and pyrazine substituents.

- Key Features : Fluorine and trifluoromethyl groups enhance target binding.

NAT-1 (N-[2-(4-Methoxy-Phenyl)-4-Oxo-Thiazolidin-3-yl]-Nicotinamide)

- Core Structure: Thiazolidinone ring fused with nicotinamide.

- Key Features: Methoxyphenyl and oxo-thiazolidinone groups.

- Functional Implications: The thiazolidinone core may confer anti-inflammatory or antidiabetic activity, diverging from the target compound’s likely neurological or metabolic targets .

Comparative Analysis Table

Biological Activity

N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 295.35 g/mol. The compound features a piperidine ring substituted with a cyano group and is linked to a benzamide moiety through an alkyne functional group.

1. Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and inflammation .

2. Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties. For instance, derivatives of piperidine have been evaluated for their ability to reduce nitric oxide production in activated macrophages, suggesting a potential mechanism for decreasing inflammation . The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in related compounds, indicating that similar effects could be expected from this compound .

Case Study: In Vitro Assessments

In vitro studies using the RAW 264.7 macrophage cell line demonstrated that compounds with structural similarities to this compound were effective in reducing inflammatory markers. The compounds were tested for their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and the resulting secretion of nitric oxide (NO), both key indicators of inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced NO production; inhibition of iNOS | |

| Cytotoxicity | Minimal effects on cell viability |

Comparative Analysis

The biological activity of this compound can be compared to other piperidine derivatives known for their therapeutic effects:

Table 2: Comparison with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.